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Compound of Interest

Compound Name: 3-Hydroxythietane 1,1-dioxide

Cat. No.: B1581002 Get Quote

In the landscape of modern medicinal and agricultural chemistry, four-membered heterocycles

are increasingly recognized for their ability to confer advantageous physicochemical properties

and novel three-dimensional topologies to bioactive molecules.[1][2] Among these, the thietane

1,1-dioxide core has emerged as a particularly compelling scaffold. As a compact, polar, and

metabolically stable sulfone, it offers a unique geometric arrangement that distinguishes it from

more conventional motifs.[1] The introduction of a hydroxyl group at the 3-position creates 3-
hydroxythietane 1,1-dioxide and its derivatives, a class of compounds with significant

potential for hydrogen bonding and further functionalization.

This guide provides a detailed exploration of the core physical properties of these compounds,

offering field-proven insights and experimental context for researchers, scientists, and drug

development professionals. We will delve into the structural characteristics, stability, and key

physical data that define this promising class of molecules, grounding our discussion in

authoritative experimental findings.

Core Physical Properties of the Parent Scaffold: 3-
Hydroxythietane 1,1-dioxide
The parent compound, 3-hydroxythietane 1,1-dioxide (CAS 22524-35-2), serves as the

foundational building block for this series. Its physical properties are critical benchmarks for

understanding the impact of further substitution.

Table 1: Key Physical and Computed Properties of 3-Hydroxythietane 1,1-dioxide
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Property Value Source

Molecular Formula C₃H₆O₃S [2][3][4]

Molecular Weight 122.14 g/mol [2][3][4]

Appearance
White to light yellow crystalline

powder
[5]

Melting Point 101-102 °C [4]

Boiling Point
398.1 °C at 760 mmHg

(Predicted)
[3][4]

Density 1.638 g/cm³ (Predicted) [3][4]

pKa 12.05 ± 0.20 (Predicted) [4]

Calculated LogP -1.22 [2]

Topological Polar Surface Area

(TPSA)
54.37 Å² [2]

Expert Insight: The low LogP value (-1.22) indicates high hydrophilicity, a direct consequence

of the exposed sulfone and hydroxyl groups.[2] The TPSA of 54.37 Å² is also significant; in drug

discovery, TPSA is a key predictor of a molecule's ability to permeate cell membranes. These

values collectively suggest that while the parent scaffold is highly polar, its derivatives can be

tailored to achieve a desirable balance for pharmacokinetic profiles, aligning with frameworks

like Lipinski's Rule of Five.[6]

The Influence of Substitution: Properties of 3-Aryl
Derivatives
The true versatility of the scaffold is revealed through its derivatives. The addition of

substituents at the 3-position, particularly aryl groups, dramatically alters the physical

properties, influencing everything from melting point to crystal packing.

Table 2: Physical Properties of Selected 3-Hydroxy-3-Arylthietane 1,1-dioxide Derivatives
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Derivative Name Appearance Melting Point (°C) Source

3-Hydroxy-3-(4-

methoxyphenyl)thieta

ne 1,1-dioxide

White Solid 165–168 [7]

3-Hydroxy-3-(2-

methoxyphenyl)thieta

ne 1,1-dioxide

White Solid Not Reported [7][8]

3-Hydroxy-3-(3-

methoxyphenyl)thieta

ne 1,1-dioxide

Yellow Oil Not Applicable [7][8]

3-(Benzo[d][1]

[3]dioxol-5-yl)-3-

hydroxythietane 1,1-

dioxide

White Solid 140–145 [7][8]

3-(4-Chlorophenyl)-3-

hydroxythietane 1,1-

dioxide

White Solid 168–175 [1]

Causality Behind the Data: The transition from a crystalline solid to an oil, as seen with the 3-

methoxyphenyl derivative, is a direct result of substitution patterns affecting the molecule's

ability to form an ordered crystal lattice.[7][8] Symmetrical para-substituted compounds, like the

4-methoxy and 4-chloro derivatives, tend to pack more efficiently, leading to higher melting

points compared to their ortho- or meta- counterparts or more complex substituents like the

benzo[d][1][3]dioxol-5-yl group.[1][7][8]

Structural Analysis: Ring Conformation and
Crystallography
The non-planar nature of the thietane ring is a defining characteristic. X-ray diffraction studies

have provided invaluable insights into the three-dimensional structure of these molecules.

Key Structural Finding: Single-crystal X-ray analysis of 3-hydroxy-3-(4-methoxyphenyl)thietane

1,1-dioxide revealed a significantly puckered thietane dioxide ring, with a puckering angle of
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29.4°.[1][7] This conformation is directed toward the hydroxyl group, which is strongly

suggestive of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and one

of the sulfone oxygens. This interaction can restrict conformational flexibility and influence

binding to biological targets. In contrast, further substituted diarylthietane dioxides exhibit a less

puckered ring structure.[1][7]
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Caption: Puckering in 3-hydroxy-arylthietane 1,1-dioxides.

Experimental Protocols: Synthesis and
Characterization
The reliability of physical property data is intrinsically linked to the methods used for synthesis

and purification. The protocols described below represent self-validating systems for obtaining

high-purity materials suitable for accurate characterization.
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Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-
dioxides
This procedure details the oxidation of a thietan-3-ol precursor to the target thietane 1,1-

dioxide, a common and robust transformation.[7][8]

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective

oxidant for converting sulfides to sulfones. The reaction is performed at an initial temperature of

0 °C to control the exothermic oxidation, then warmed to ensure complete conversion. The

aqueous sodium bicarbonate quench is critical for neutralizing the m-chlorobenzoic acid

byproduct, facilitating a clean workup and purification.

Step-by-Step Methodology:

Dissolution: Dissolve the starting thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) to

a concentration of approximately 0.13 M in a round-bottom flask equipped with a magnetic

stir bar.

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

Oxidation: Add m-CPBA (3.0 equivalents) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature (approx. 25 °C) and stir for 3.5 hours.

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

Extraction: Separate the phases. Extract the aqueous layer twice more with CH₂Cl₂.

Washing & Drying: Combine all organic layers and wash with saturated aqueous NaHCO₃.

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting

crude product by flash column chromatography to afford the final thietan-3-ol dioxide.[7]
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Caption: Workflow for Synthesis and Purification.

Protocol 2: Melting Point Determination
Rationale: The melting point is a fundamental physical property that serves as a primary

indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure

substance.

Step-by-Step Methodology:

Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g.,

Optimelt MPA100).[7]

Measurement: Heat the sample at a controlled rate.

Recording: Record the temperature at which the substance first begins to melt and the

temperature at which it becomes completely liquid. This range is the melting point. Note that

values are typically reported as uncorrected.[7]

Chemical Stability: A Critical Parameter
The utility of a chemical scaffold in drug development is heavily dependent on its stability under

physiologically relevant conditions.

Acidic and Nucleophilic Stability: 3,3-disubstituted thietane-1,1-dioxides demonstrate high

stability. Quantitative recovery of the starting material is generally observed after exposure to

acidic conditions (1 M HCl at 37 °C) and in the presence of various nucleophiles.[7]

Basic Instability: A key consideration is their behavior under basic conditions. When treated

with aqueous 1 M NaOH, 3-hydroxy-3-arylthietane 1,1-dioxides can degrade via an E1

elimination mechanism to form the corresponding thiete dioxide product.[1][7] This reactivity

highlights the importance of pH control in formulation and handling.

Conclusion
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3-Hydroxythietane 1,1-dioxide and its derivatives represent a structurally unique and highly

tunable class of compounds. Their physical properties are dictated by a combination of the

polar sulfone group, the hydrogen-bonding hydroxyl moiety, and the nature of substituents at

the 3-position. As demonstrated, these substituents profoundly influence melting point,

crystallinity, and even the fine details of the heterocyclic ring's conformation. The synthetic

accessibility and general stability of these scaffolds, coupled with their intriguing

physicochemical profiles, underscore their continued potential as valuable building blocks in

the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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